molecular formula C11H13Cl4NO B1397476 3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219972-56-1

3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397476
CAS No.: 1219972-56-1
M. Wt: 317 g/mol
InChI Key: VWWJYHMYMCNYSG-UHFFFAOYSA-N
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Description

3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13Cl4NO. It is known for its unique structure, which includes a pyrrolidine ring attached to a trichlorophenoxy group.

Scientific Research Applications

3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2,4,5-trichlorophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Mechanism of Action

The mechanism of action of 3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various enzymes and receptors, modulating their activity. The trichlorophenoxy group can also influence the compound’s binding affinity and specificity towards its targets. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the trichlorophenoxy group, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

3-[(2,4,5-trichlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO.ClH/c12-8-3-10(14)11(4-9(8)13)16-6-7-1-2-15-5-7;/h3-4,7,15H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWJYHMYMCNYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC(=C(C=C2Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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